2-Hydroxy-1-naphthaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7470-09-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(hydroxyiminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12-14/h1-7,13-14H |
InChI Key |
VPTYRUGUZUYAGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NO)O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 1 Naphthaldehyde Oxime
Conventional Synthesis Routes
Conventional methods for synthesizing 2-Hydroxy-1-naphthaldehyde (B42665) oxime typically rely on the reaction of the parent aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base and an organic solvent.
Condensation Reactions with Hydroxylamine Hydrochloride
The most fundamental and widely used method for preparing 2-Hydroxy-1-naphthaldehyde oxime is the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to form the oxime. researchgate.net This reaction is generally straightforward and provides good yields of the desired product.
The synthesis is achieved by treating 2-Hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netias.ac.in A base is required to liberate the free hydroxylamine (NH₂OH) from its hydrochloride salt, which then acts as the nucleophile. The reaction proceeds as the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to yield the final oxime product.
One specific procedure involves reacting the aldehyde with 1.1 equivalents of hydroxylamine hydrochloride in methanol (B129727), with an aqueous solution of sodium carbonate serving as the base. researchgate.net The reaction is initiated at 0 °C and then allowed to proceed at room temperature. researchgate.net
The efficiency, rate, and yield of the oxime formation are significantly influenced by the choice of solvent, base, and temperature. The presence of the hydroxyl group at the ortho position to the aldehyde group in 2-Hydroxy-1-naphthaldehyde can accelerate the reaction by forming a hydrogen bond, which increases the electropositivity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ias.ac.in
Different reaction systems have been employed, including:
Refluxing in pyridine (B92270), where pyridine acts as both the solvent and the base. dss.go.th
Refluxing in ethanol (B145695) with potassium acetate (B1210297) as the base. dss.go.th
Stirring at a slightly elevated temperature (35 °C) in methylene (B1212753) chloride with triethylamine (B128534) as the base. prepchem.com
The table below summarizes various conventional reaction conditions found in the literature for synthesizing naphthaldehyde-based oximes.
Interactive Table: Conventional Synthesis Conditions for Naphthaldehyde Oximes
| Aldehyde | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-8-methoxy-1-naphthaldehyde | NH₂OH·HCl, Na₂CO₃ | Methanol/Water | 0°C to RT, 1 hr | Not specified | researchgate.net |
| Isoanacardic aldehyde | NH₂OH·HCl | Pyridine | Reflux, 2 hr | Not specified | dss.go.th |
| 2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde | NH₂OH·HCl, Potassium acetate | Ethanol | Reflux, 6 hr | Not specified | dss.go.th |
Alternative Synthetic Pathways
Beyond the standard condensation reactions, alternative methods have been developed, often focusing on improving reaction conditions or employing different catalytic systems. One such approach involves the use of a phase-transfer catalyst like Hyamine® in an aqueous medium. yccskarad.com This method allows for high yields at ambient temperature, presenting a greener alternative to traditional organic solvents. yccskarad.com Another alternative is the use of solid-state grinding, a mechanochemical approach. researchgate.netd-nb.info For example, various oximes have been synthesized in excellent yields by simply grinding the carbonyl compound and hydroxylamine hydrochloride with a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature, completely avoiding the use of solvents. d-nb.info
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing synthetic protocols that minimize or eliminate the use of hazardous substances and solvents.
Catalyst-Free Syntheses in Environmentally Benign Solvents
A highly efficient and environmentally friendly method for the synthesis of this compound has been developed that operates under catalyst-free conditions in a benign solvent system. ias.ac.in This approach utilizes a simple mixture of mineral water and methanol as the solvent at room temperature. ias.ac.in
The reaction between 2-Hydroxy-1-naphthaldehyde and hydroxylamine hydrochloride in a 1:1 (v/v) mixture of mineral water and methanol is remarkably rapid and high-yielding. ias.ac.in The mineral water, containing natural salts like carbonates and sulfates, is believed to activate the hydroxylamine hydrochloride, facilitating the reaction. ias.ac.in This method is not only economical and practical but also significantly reduces the environmental impact compared to conventional methods reliant on volatile organic solvents and catalysts. ias.ac.in
Interactive Table: Green Synthesis of this compound
| Aldehyde (mmol) | NH₂OH·HCl (mmol) | Solvent (2.0 mL) | Time (min) | Yield (%) | Reference |
|---|
Exploration of Reaction Efficiency and Yield Optimization
Factors influencing the yield include the rate of addition of reagents, reaction temperature, and purification methods. The reaction begins with the deprotonation of 2-naphthol (B1666908) by sodium hydroxide, followed by the addition of chloroform (B151607). The reaction is exothermic and requires careful temperature control to maintain a gentle reflux. orgsyn.org The final purification by distillation under reduced pressure is preferable to avoid decomposition at higher temperatures. orgsyn.org
Table 1: Synthesis of 2-Hydroxy-1-naphthaldehyde Precursor This table outlines the reaction conditions and yield for the synthesis of the aldehyde precursor to this compound, based on a modified Reimer-Tiemann reaction.
| Reactants | Reagents & Solvents | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| β-Naphthol | Sodium hydroxide, Chloroform, Ethanol, Water | Heating to 70-80°C, followed by gentle reflux. | 38–48% | orgsyn.org |
Further derivatization reactions of 2-hydroxy-1-naphthaldehyde, such as the formation of Schiff bases, also report varying yields depending on the specific amine used. For example, the synthesis of 2-(2-Hydroxynahthlidene)aminopyrazine, a Schiff base derived from 2-hydroxy-1-naphthaldehyde, achieved a yield of 49.7%. nih.gov
Mechanism of Oxime Formation and Related Factors
The formation of an oxime from an aldehyde involves a well-established two-stage mechanism: nucleophilic addition followed by dehydration. youtube.comic.ac.uk In the first step, the nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This attack breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and resulting in the formation of a tetrahedral intermediate. youtube.com
This intermediate is generally unstable and not isolated. ic.ac.uk The reaction then proceeds to the dehydration stage. The hydroxyl group on the original carbonyl carbon is protonated, turning it into a good leaving group (water). Subsequently, the nitrogen atom's lone pair forms a double bond with the carbon, and the water molecule is eliminated, yielding the final oxime product (C=N-OH). youtube.com
Role of Hydrogen Bonding in Reaction Efficiency
Hydrogen bonding is a critical factor influencing the structure, stability, and reactivity of 2-hydroxy-1-naphthaldehyde and its derivatives. nih.govresearchgate.net In Schiff bases derived from 2-hydroxy-1-naphthaldehyde, strong intramolecular hydrogen bonds of the O–H···N type are known to exist between the hydroxyl group and the imine nitrogen. nih.gov This interaction is crucial for the stabilization of the enol-imine tautomeric form, which is often the predominant form in both solution and the solid state. nih.gov
Derivatization via Condensation with Electron-Rich Amines
While this compound is itself a derivative, its parent aldehyde, 2-hydroxy-1-naphthaldehyde, is a versatile precursor for a wide range of other derivatives, notably through condensation reactions with electron-rich primary amines to form Schiff bases (imines). nih.govresearchgate.net These reactions are fundamental in medicinal chemistry and material science.
The process involves refluxing 2-hydroxy-1-naphthaldehyde with a primary amine in a solvent such as methanol. nih.gov The reaction results in the formation of a C=N double bond, linking the naphthaldehyde moiety to the amine residue. Research has demonstrated this approach with various complex amines, including those derived from pharmaceuticals like pyrimethamine (B1678524) and sulfathiazole, to produce novel zwitterionic compounds. nih.gov The resulting imine-based products are often stabilized by extensive intramolecular and intermolecular hydrogen bonding networks. nih.gov
Table 2: Examples of Derivatization of 2-Hydroxy-1-naphthaldehyde This table showcases the condensation of 2-hydroxy-1-naphthaldehyde with different primary amines to yield Schiff base derivatives.
| Amine Reactant | Resulting Derivative | Solvent | Reaction Condition | Reference |
|---|---|---|---|---|
| 2-Aminopyrazine | 2-(2-Hydroxynahthlidene)aminopyrazine | Not specified | Not specified | nih.gov |
| 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN) | Methanol | Reflux, 4 hours | nih.gov |
| Pyrimethamine | (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN) | Methanol | Reflux, 4 hours | nih.gov |
| L-histidine | Schiff base ligand (HNLH) | Not specified | Not specified | researchgate.net |
Chemical Reactivity and Derivatization of 2 Hydroxy 1 Naphthaldehyde Oxime
Cyclization and Rearrangement Reactions
The strategic positioning of the hydroxyl and oxime functional groups on the naphthalene (B1677914) core of 2-Hydroxy-1-naphthaldehyde (B42665) oxime allows for a variety of cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. These transformations are typically induced by dehydration or oxidation and provide access to valuable chemical scaffolds.
Intramolecular Cyclodehydration Pathways
Intramolecular cyclodehydration of 2-Hydroxy-1-naphthaldehyde oxime involves the removal of a water molecule, leading to the formation of a new heterocyclic ring. This process can be achieved under different reaction conditions, yielding distinct products.
The formation of naphtho[1,2-d]isoxazole from this compound is a key cyclodehydration reaction. This transformation results in a fused five-membered heterocyclic ring containing nitrogen and oxygen atoms.
Treatment of aldoximes with acetic anhydride (B1165640) is a classic method for their dehydration to nitriles. stackexchange.com In the case of this compound, this reaction proceeds through the acetylation of the oxime's hydroxyl group, followed by the elimination of acetic acid to yield 2-Hydroxy-1-naphthonitrile. stackexchange.com This method provides a straightforward route to naphthonitrile derivatives, which are versatile intermediates in organic synthesis. The reaction is typically performed by heating the oxime in acetic anhydride. stackexchange.com A proposed mechanism involves the activation of acetic anhydride by acetic acid, which then acylates the oxime's hydroxyl group. Subsequent abstraction of the imine proton by acetate (B1210297) facilitates the elimination of acetic acid and the formation of the nitrile. sci-hub.se
Table 1: Dehydration of this compound with Acetic Anhydride
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride | 2-Hydroxy-1-naphthonitrile |
Oxidative Cyclization Reactions
Oxidative cyclization of this compound utilizes oxidizing agents to induce ring closure. These reactions often proceed through radical or high-valent intermediates, leading to unique heterocyclic structures that are not accessible through simple dehydration.
The oxidation of this compound with lead(IV) acetate (LTA) or phenyliodonium (B1259483) diacetate (PIDA) can lead to the formation of Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol. mdpi.compreprints.org This reaction involves a peri-cyclization, where a new six-membered ring is formed by connecting the oxime nitrogen to the C8 position of the naphthalene ring and the oxime oxygen to the C1 position.
When (E)-2-hydroxy-1-naphthaldehyde oxime is oxidized with PIDA, a two-electron oxidant, in a non-nucleophilic solvent like t-BuOH, oxidative peri-cyclization occurs exclusively, yielding naphtho[1,8-de] mdpi.comresearchgate.netoxazine in an 80% yield. preprints.orgresearchgate.net The use of LTA can also produce this oxazine, sometimes alongside other products. preprints.org The reaction with LTA, a one-electron oxidant, is thought to proceed through an o-naphthoquinone intermediate. researchgate.net
Table 2: Oxidative Cyclization to Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol
| Reactant | Oxidizing Agent | Solvent | Product | Yield |
| (E)-2-hydroxy-1-naphthaldehyde oxime | Phenyliodonium Diacetate (PIDA) | t-BuOH | Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol | 80% preprints.orgresearchgate.net |
| (E)-2-hydroxy-1-naphthaldehyde oxime | Lead(IV) Acetate (LTA) | THF | Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol | - mdpi.com |
Formation of Naphtho[1,2-d]isoxazole 2-Oxide
The oxidative cyclization of this compound can also yield Naphtho[1,2-d]isoxazole 2-oxide. This product was first synthesized, along with naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol, by oxidizing this compound with lead(IV) acetate (LTA) in THF. mdpi.compreprints.org However, this C-1 unsubstituted naphtho[1,2-d]isoxazole 2-oxide has proven to be unstable and has not been isolated in subsequent reactions, which instead yielded a spiro dimer. preprints.orgpreprints.org The instability is attributed to its susceptibility to ring-opening or hydrolysis. mdpi.compreprints.org
The formation of stable C-1 substituted naphtho[1,2-d]isoxazole 2-oxides has been achieved through the oxidative cyclization of related ketoximes. For instance, the oxidation of (E,Z)-1-(2-hydroxynaphthalen-1-yl)propan-1-one oxime produced 1-ethylnaphtho[1,2-d]isoxazole 2-oxide, and the oxidation of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime with NCS gave stable 1-methylnaphtho[1,2-d]isoxazole 2-oxide. mdpi.compreprints.org
Investigation of Spiro Adduct-Dimer Formation via Self-Cycloaddition
The oxidation of this compound can lead to the formation of a complex dimeric structure through a self-cycloaddition reaction. When oxidized with reagents such as silver(I) oxide (Ag₂O) or silver(II) oxide (AgO) in the presence of N-methyl morpholine (B109124) N-oxide (NMMO), the oxime does not yield a simple oxidation product but instead undergoes a Diels-Alder type self-cycloaddition. nih.govnih.gov This process results in the formation of a unique spiro adduct-dimer, identified as (±)-Spiro{naphthalene-1(2H),4'-(naphtho[2',1':2,3]pyrano[4,5-c]furazan)}-2-one-11'-oxide. nih.govnih.gov
The selectivity of this reaction is highly dependent on the oxidant used. While silver oxides prove selective for the spiro adduct, other oxidants like lead tetraacetate (Pb(OAc)₄) are non-selective, yielding a mixture of products including the spiro adduct, a naphth[1,8-de]-1,2-oxazine, and a naphth[1,2-d]isoxazole 2-oxide. nih.gov The formation of the spiro-dimer highlights a sophisticated reaction pathway where the oxime is activated to participate in a [4+2] cycloaddition with another molecule of its reactive intermediate.
Proposed o-Naphthoquinone Nitrosomethide Intermediates
The formation of the spiro adduct-dimer is rationalized by the in-situ generation of a highly reactive o-naphthoquinone nitrosomethide (o-NQM) intermediate. nih.govnih.gov This transient species is formed upon oxidation of the parent this compound. The o-NQM then acts as both the diene and the dienophile in a Diels-Alder type reaction, leading to the observed spiro-dimer.
Computational studies using Density Functional Theory (DFT) support this proposed mechanism. The calculations indicate that the intermolecular Diels-Alder cycloaddition is highly favorable, with a reaction free energy of approximately -82.0 kcal/mol. nih.govnih.gov This is significantly more favorable than a potential intramolecular cyclization, which has a calculated free energy of about -37.6 kcal/mol, explaining the predominance of the dimer formation. nih.govnih.gov The role of N-methyl morpholine N-oxide (NMMO) is believed to facilitate the cycloaddition through dipolar interactions and hydrogen bonding with the intermediate. nih.govnih.gov
The structure of the starting material is crucial. The introduction of a methoxy (B1213986) group at the 8-peri position (2-hydroxy-8-methoxy-1-naphthaldehyde oxime) sterically hinders the formation of the spiro adduct. nih.govnih.gov Under the same oxidation conditions, this substituted oxime undergoes a more facile cyclodehydration to yield 9-methoxynaphtho[1,2-d]isoxazole instead. nih.govnih.gov
Ring Closure Reactions
Catalytic Formation of Oxazoles from ortho-Hydroxy Oximes
Synthesis of Naphthalen-2(1H)-ones via Oxidative Ring Closure and Alkoxylation
A novel synthetic route starting from this compound allows for the efficient preparation of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones. d-nb.info This two-step methodology involves an initial oxidative ring closure and alkoxylation, followed by a ring-opening step.
The first step is the oxidative ring closure of the oxime, which leads to the formation of 3a-alkoxynaphtho[1,8-de] nih.govd-nb.infooxazin-4(3aH)-ones. d-nb.info This intermediate is then subjected to thermal or microwave-assisted conditions to induce a ring-opening, yielding the final naphthalen-2(1H)-one products. d-nb.info This sequence demonstrates the utility of the oxime as a precursor for constructing complex naphthalene-based structures through controlled oxidative transformations. A one-pot variation of this reaction using microwave irradiation has also been reported to produce related structures. d-nb.info
Nucleophilic and Electrophilic Reactivity
Reactions with Specific Nucleophiles (e.g., Pyrrolidine)
The oxidation of this compound can be influenced by the presence of nucleophiles. In a reaction involving lead tetraacetate (Pb(OAc)₄) in tetrahydrofuran (B95107) (THF), the formation of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole has been observed. researchgate.net This product indicates that a nucleophile, in this case, pyrrolidine (B122466) (which can be present as an impurity or formed from the solvent), is incorporated into the final molecular structure. This suggests a reaction pathway where the oxidation of the oxime generates an electrophilic intermediate that is subsequently trapped by the nucleophile before or during the ring-closure process to form the isoxazole (B147169) ring system. researchgate.net
Derivatization for Analytical Applications
The functional groups of this compound, namely the hydroxyl and oxime moieties, allow for derivatization reactions that are valuable for various analytical applications. These reactions can enhance detectability, selectivity, and separation efficiency in analytical methods.
One notable application involves the use of this compound as a chelating agent for the determination of metal ions. A selective extraction-spectrophotometric method has been developed for the quantification of microgram amounts of iron. kpi.ua This method is based on the formation of a stable, colored complex between iron(III) and this compound. The resulting complex can be extracted into an organic solvent, such as chloroform (B151607), from an aqueous solution at a specific pH. The intensity of the color of the extracted complex is then measured using a spectrophotometer, which allows for the determination of the iron concentration.
The key parameters of this analytical method are summarized in the table below.
Table 1: Spectrophotometric Determination of Iron(III) using this compound
| Parameter | Value |
| Complex | Iron(III)-2-hydroxy-1-naphthaldehyde oxime |
| Solvent | Chloroform |
| pH for Extraction | 3.5 |
| Absorption Maximum (λmax) | 580 nm |
| Molar Absorptivity | 6.4 × 10³ l mol⁻¹ cm⁻¹ |
| Beer's Law Range | Up to 8 ppm of iron(III) |
This derivatization strategy provides a simple and selective means for the analysis of iron in various samples, including non-ferrous alloys, with minimal interference from other common ions. kpi.ua
Formation of Schiff Bases and Related Ligands
Condensation with Amines to form Imine Derivatives
2-Hydroxy-1-naphthaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. This reaction is a cornerstone in the synthesis of a wide array of organic ligands. The presence of the hydroxyl group in the ortho position to the aldehyde group in 2-Hydroxy-1-naphthaldehyde plays a crucial role in the properties of the resulting Schiff bases, often participating in intramolecular hydrogen bonding and influencing their conformational and electronic characteristics.
The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be facilitated by heating under reflux.
A variety of amines have been utilized in the synthesis of Schiff bases with 2-Hydroxy-1-naphthaldehyde, leading to a diverse range of structures with potential applications in coordination chemistry, catalysis, and materials science. Some examples of amines used in these condensation reactions are presented in the table below.
Table 2: Examples of Amines Used in Schiff Base Synthesis with 2-Hydroxy-1-naphthaldehyde
| Amine | Resulting Schiff Base Type |
| Various primary amines | Tridentate-ONO or Tetradentate-N₂O₂ donor ligands |
| 2-Aminopyridine | Imine derivative with a pyridine (B92270) ring |
| 2-Aminopyrazine | Imine derivative with a pyrazine (B50134) ring |
| L-histidine | Chiral Schiff base with an imidazole (B134444) ring |
| Sulfamethazine | Schiff base incorporating a sulfonamide group |
| Pyrimethamine (B1678524) | Imine derivative of an antiprotozoal drug |
| 4-Amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | Imine derivative of a sulfonamide drug |
The resulting Schiff bases are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and UV-Vis spectroscopy. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum.
Applications in Developing Polymeric Systems
The reactive nature of 2-Hydroxy-1-naphthaldehyde and its oxime derivative allows for their incorporation into polymeric structures, leading to materials with tailored properties and functionalities. The ability of the hydroxyl and aldehyde or oxime groups to participate in polymerization reactions makes them valuable monomers or cross-linking agents.
One approach involves the condensation polymerization of this compound with formaldehyde. This type of reaction, analogous to the synthesis of phenol-formaldehyde resins, can produce cross-linked polymers with chelating capabilities. The presence of the oxime and hydroxyl groups in the polymer backbone provides sites for metal ion coordination, making these materials suitable for applications such as ion-exchange resins for metal extraction and separation.
Research on similar systems, such as the condensation of 2,4-dihydroxy-benzaldehydeoxime with formaldehyde, has demonstrated the formation of thermally stable polymers with a high affinity for certain metal ions. The properties of these polymers are influenced by the molar ratio of the monomers used in their synthesis.
Table 3: Properties of 2,4-dihydroxy-benzaldehydeoxime-formaldehyde Polymers
| Property | Observation |
| Thermal Stability | Stable up to 200°C |
| Ion-exchange Properties | Higher selectivity for UO₂²⁺ and Fe³⁺ ions over Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺ |
| Solubility | Soluble in DMF, acetone, THF, and aqueous NaOH |
Another strategy for incorporating 2-Hydroxy-1-naphthaldehyde into polymeric systems is through the formation of Schiff bases that are subsequently used in polymer synthesis or modification. For instance, 2-Hydroxy-1-naphthaldehyde can be grafted onto a polymer backbone containing primary amine groups, such as chitosan. This modification introduces the chelating properties of the Schiff base onto the polymer, creating a material with potential applications in areas like wastewater treatment for the removal of dyes and heavy metals. An example is the preparation of a 2-hydroxy-1-naphthaldehyde cross-linked Fe₃O₄@chitosan-polyacrylamide nanocomposite, which has been shown to be an effective adsorbent for the removal of dyes from aqueous solutions.
Coordination Chemistry of 2 Hydroxy 1 Naphthaldehyde Oxime and Its Metal Chelates
Ligand Properties and Chelation Modes of 2-Hydroxy-1-naphthaldehyde (B42665) Oxime
2-Hydroxy-1-naphthaldehyde oxime is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nbinno.com Its coordination behavior is primarily dictated by the presence of key functional groups that can act as donor atoms, leading to different chelation modes.
Bidentate, Tridentate, and Tetradentate Coordination
2-Hydroxy-1-naphthaldehyde and its derivatives, including the oxime, are well-recognized for their ability to act as chelating agents. nbinno.com Schiff bases derived from 2-hydroxy-1-naphthaldehyde can coordinate to metal ions in bidentate, tridentate, or tetradentate fashions. researchgate.netarcjournals.org This versatility arises from the different potential donor atoms within the ligand structure and the possibility of forming stable five or six-membered chelate rings upon complexation. arcjournals.org For instance, Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde and various primary amines can act as tridentate-ONO or tetradentate-N2O2 donor ligands. researchgate.net In some cases, the ligand can behave as a neutral or monobasic bidentate or tridentate ligand, forming five or six-membered chelating rings with metal ions. researchgate.net
Role of Azomethine Nitrogen and Phenolic Oxygen as Donor Atoms
The primary donor atoms involved in the coordination of this compound and related Schiff bases are the azomethine nitrogen and the phenolic oxygen. researchgate.netorientjchem.org The deprotonated phenolic oxygen and the nitrogen from the azomethine group are the key sites for coordination with metal ions. This is supported by spectroscopic data, which often shows a shift in the characteristic frequencies of the C=N (azomethine) and C-O (phenolic) groups upon complexation, indicating their involvement in bonding with the metal center.
Influence of Intramolecular Hydrogen Bonding on Coordination
Ortho-hydroxy aromatic aldehydes, such as 2-hydroxy-1-naphthaldehyde, are characterized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. nih.gov This type of hydrogen bonding, often referred to as resonance-assisted hydrogen bonding (RAHB), plays a significant role in the structure and reactivity of the ligand. nih.gov The presence of this intramolecular hydrogen bond can influence the coordination behavior of the ligand by affecting the acidity of the phenolic proton and the steric accessibility of the donor atoms. The formation of a stable six-membered ring through intramolecular hydrogen bonding is a key feature of these molecules. researchgate.net The strength of this hydrogen bond can be influenced by substituents on the aromatic ring. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with refluxing to facilitate the reaction. uobaghdad.edu.iqsphinxsai.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.
Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cr(III), Fe(III))
A wide range of transition metal complexes of 2-hydroxy-1-naphthaldehyde-derived Schiff bases have been synthesized and studied. These include complexes with Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cr(III), and Fe(III). researchgate.netuobaghdad.edu.iqsphinxsai.com The resulting complexes exhibit various geometries, such as octahedral, tetrahedral, and square pyramidal, depending on the metal ion and the specific ligand used. researchgate.netuobaghdad.edu.iq For example, Schiff base complexes of Cr(III), Co(II), and Zn(II) derived from 2-hydroxynaphthaldehyde have been shown to adopt octahedral, tetrahedral, and distorted square pyramidal geometries. researchgate.net
The synthesis of these complexes often involves the condensation of 2-hydroxy-1-naphthaldehyde with a suitable amine, followed by reaction with the desired metal salt. uobaghdad.edu.iqsphinxsai.com For instance, complexes of Mn(II), Fe(III), and Cr(III) have been synthesized from a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene. sphinxsai.com Similarly, Co(II) and Cu(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-biphenylamine have been prepared. rsc.org
The characterization of these complexes is typically carried out using techniques such as elemental analysis, infrared (IR) spectroscopy, electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements. uobaghdad.edu.iqsphinxsai.comnih.gov IR spectroscopy is particularly useful for confirming the coordination of the azomethine nitrogen and phenolic oxygen, as evidenced by shifts in their respective vibrational frequencies upon complexation. sphinxsai.com Electronic spectra provide information about the geometry of the metal complexes, while magnetic moment values can help determine the electronic configuration and spin state of the metal ion. uobaghdad.edu.iqsphinxsai.com
Table 1: Examples of Transition Metal Complexes of 2-Hydroxy-1-naphthaldehyde Derived Ligands
| Metal Ion | Ligand Derived From | Proposed Geometry | References |
|---|---|---|---|
| Co(II) | 2-hydroxy-1-naphthaldehyde and 2-biphenylamine | Irregular tetrahedral | rsc.org |
| Cu(II) | 2-hydroxy-1-naphthaldehyde and 2-biphenylamine | Irregular square planar | rsc.org |
| Mn(II) | 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene | Square pyramidal | sphinxsai.com |
| Fe(III) | 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene | Square pyramidal | sphinxsai.com |
| Ni(II) | 2-hydroxy-1-naphthaldehyde Schiff base and N-heterocyclic co-ligands | Square planar | researchgate.net |
| Zn(II) | 2-hydroxy-1-naphthaldehyde and 4-bromo aniline | - | orientjchem.org |
| Cr(III) | 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene | - | sphinxsai.com |
Complexes with Lanthanide/Actinide Series Ions (e.g., V(V), U(VI))
Complexes of this compound and related ligands have also been prepared with f-block elements, including lanthanides and actinides. For example, vanadyl(V) and uranyl(VI) complexes of oximes derived from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized. researchgate.net These complexes typically have a metal-to-ligand stoichiometry of 1:2. researchgate.net The structures of these complexes have been proposed based on spectral data, with dioxouranium(VI) complexes often adopting an octahedral geometry. researchgate.net The study of lanthanide and actinide complexes is an active area of research, driven by their unique electronic and magnetic properties and potential applications. mdpi.com The synthesis of lanthanide complexes with Schiff base ligands derived from salicylaldehyde (B1680747) has been reported, indicating the potential for similar complexes with 2-hydroxy-1-naphthaldehyde derivatives. researchgate.net
Table 2: Examples of Lanthanide and Actinide Complexes of this compound
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Vanadyl(V) | This compound | 1:2 | - | researchgate.net |
| Uranyl(VI) | This compound | 1:2 | Octahedral | researchgate.net |
Determination of Metal-to-Ligand Stoichiometry
The stoichiometry of metal complexes with this compound, which dictates the ratio of metal ions to ligands in the complex, is crucial for understanding their structure and properties. Various methods are employed to determine this ratio, including spectrophotometric techniques and elemental analysis.
One common approach is the mole ratio method . In this technique, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance of the resulting solutions is then measured at the wavelength of maximum absorption (λmax) of the complex. A plot of absorbance versus the mole ratio of the ligand to the metal ion will show an increase in absorbance until the complex is fully formed, at which point the curve plateaus. The intersection of the two linear portions of the plot reveals the stoichiometric ratio.
Another widely used technique is Job's method of continuous variation . This method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied, while the total molar concentration is kept constant. The absorbance of each solution is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
The ligand exchange method offers an alternative for studying the stoichiometry of relatively weak metal complexes. nih.govresearchgate.net This method involves adding varying amounts of the ligand under investigation to a solution containing a colored metal complex of known stability and molar absorptivity. nih.gov By monitoring the change in absorbance at the λmax of the initial complex, the stoichiometry of the newly formed complex can be determined. nih.govresearchgate.net
For instance, studies on various metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have successfully employed these methods to establish the metal-to-ligand ratios. For example, potentiometric studies of phenacyl alcohol with Group 2 metals revealed a 2:1 ligand-to-metal stoichiometry with calcium in aqueous solutions. dtic.mil Strontium and barium were found to form complexes with both 1:1 and 2:1 ligand-to-metal ratios. dtic.mil
The following table summarizes the stoichiometric findings for some metal complexes:
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Method |
| Calcium | Phenacyl alcohol | 1:2 | Potentiometric Study |
| Strontium | Phenacyl alcohol | 1:1 and 1:2 | Potentiometric Study |
| Barium | Phenacyl alcohol | 1:1 and 1:2 | Potentiometric Study |
| Iron(III) | Bisphosphonates | 1:1 | Ligand Exchange, Job's Method, Mole Ratio Method |
These methods, individually or in combination, provide reliable data on the stoichiometry of metal chelates of this compound and its derivatives, which is fundamental for their further structural and functional characterization.
Mechanochemical Synthesis of Metal Complexes
Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solution-based methods for the preparation of metal complexes. rsc.org This solid-state technique involves the grinding of reactants together, often with the addition of a small amount of liquid (liquid-assisted grinding), to initiate a chemical reaction. rsc.orgresearchgate.net This method is notable for its reduced solvent usage, shorter reaction times, and often higher yields compared to conventional synthesis.
The synthesis of metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde has been successfully achieved through mechanochemistry. rsc.orgresearchgate.net For example, the reaction of 2-hydroxy-1-naphthaldehyde with an amine in an agate mortar, with a few drops of a solvent like DMF, can yield the corresponding Schiff base ligand. researchgate.net Subsequent grinding of the ligand with a metal salt, again with minimal solvent, leads to the formation of the metal complex. rsc.orgresearchgate.net
A study on the synthesis of Cu(II) and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde demonstrated the effectiveness of liquid-assisted grinding. rsc.orgresearchgate.net The reactants were ground together for a specific duration, resulting in the formation of the desired mononuclear complexes. researchgate.net The products obtained through this method were characterized and found to be identical to those prepared by conventional solution-based methods. rsc.org
Advantages of Mechanochemical Synthesis:
Environmentally friendly: Significantly reduces or eliminates the need for bulk solvents. rsc.org
Efficiency: Often leads to shorter reaction times and can produce high yields.
Simplicity: The experimental setup is straightforward, involving grinding instruments like a mortar and pestle or a ball mill.
Novel products: In some cases, mechanochemistry can lead to the formation of polymorphs or phases that are not accessible through solution-based methods.
The following table provides examples of mechanochemical synthesis of related compounds:
| Reactants | Product | Synthesis Method |
| 2-hydroxy-1-naphthaldehyde, 2-aminobenzothiazole, DMF | Schiff base ligand | Grinding in an agate motor for 30 min |
| Schiff base ligand, Cu(II)/Co(II) salt, DMF | Cu(II)/Co(II) complexes | Liquid-assisted grinding for 30 min |
The application of mechanochemistry in the synthesis of metal complexes of this compound and its derivatives represents a significant step towards more sustainable chemical practices.
Structural Geometry of Metal Complexes
The coordination of this compound and its derivatives to metal ions results in complexes with diverse and fascinating geometries. The final structure is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligands.
Octahedral, Tetrahedral, and Square Planar Geometries
The most common coordination geometries observed for metal complexes of this compound and related ligands are octahedral, tetrahedral, and square planar.
Octahedral Geometry: In octahedral complexes, the central metal ion is coordinated to six ligands, resulting in a symmetrical structure with bond angles of 90°. savemyexams.com This geometry is very common for transition metal complexes, especially those with a coordination number of six. savemyexams.com The formation of octahedral complexes is often favored due to the ability to form a greater number of metal-ligand bonds, which is energetically favorable. libretexts.org
Tetrahedral Geometry: Tetrahedral complexes feature a central metal ion bonded to four ligands, with bond angles of approximately 109.5°. savemyexams.com This geometry is often adopted by complexes with large ligands, where steric hindrance prevents the coordination of six ligands. savemyexams.com For instance, a Co(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde was found to have an irregular tetrahedral coordination polyhedron. rsc.orgresearchgate.net
Square Planar Geometry: Square planar geometry also involves a central metal ion coordinated to four ligands, but in a flat, square arrangement with bond angles of 90°. This geometry is characteristic of metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II). A Cu(II) complex of a Schiff base derived from 2-hydroxy-1-naphthaldehyde was reported to exhibit an irregular square planar geometry. rsc.orgresearchgate.net
The preference for a particular geometry can be explained by theories such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT), which consider the electronic interactions between the metal d-orbitals and the ligands. The Crystal Field Stabilization Energy (CFSE) is a key factor in determining the most stable geometry. libretexts.org
The following table summarizes the geometries of some representative metal complexes:
| Metal Complex | Coordination Geometry |
| [Co(Schiff base)] | Irregular Tetrahedral |
| [Cu(Schiff base)] | Irregular Square Planar |
| [Mn(hfac)₂L₂] | Weakly distorted pseudo-octahedral |
Analysis of Crystal Structures and Supramolecular Interactions
Beyond the individual molecular structure, the study of crystal packing reveals the presence of various non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···O or C-H···π interactions. rsc.orgresearchgate.net These supramolecular interactions play a significant role in organizing the molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgnih.gov
For example, in the crystal structure of Cu(II) and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, the discrete molecules were found to be π-stacked and connected by weak intermolecular interactions. rsc.org These interactions resulted in the formation of one-dimensional chains. rsc.orgresearchgate.net
The study of supramolecular chemistry in the context of these metal complexes is important as it can influence their physical properties, such as solubility, stability, and even their magnetic or catalytic behavior. birmingham.ac.uknih.gov
Key Supramolecular Interactions:
Hydrogen Bonding: Occurs between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom.
π-π Stacking: An attractive, noncovalent interaction between aromatic rings.
van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
Spectroscopic and Electronic Properties of Metal Chelates
Spectroscopic techniques are indispensable tools for elucidating the formation and properties of metal chelates of this compound. UV-Vis and IR spectroscopy, in particular, provide valuable insights into the electronic transitions and vibrational modes that are altered upon complexation.
Spectroscopic Characterization Methodologies for 2 Hydroxy 1 Naphthaldehyde Oxime and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the bonds present in the structure.
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. For 2-Hydroxy-1-naphthaldehyde (B42665) and its derivatives, characteristic absorption bands are observed that confirm the presence of key structural features.
The IR spectrum of 2-Hydroxy-1-naphthaldehyde typically displays a broad band in the region of 3119-2427 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. ekb.eg The presence of a strong C=N stretching vibration, usually observed around 1627 cm⁻¹ in related Schiff bases, confirms the formation of the imine functionality. ekb.eg Furthermore, the C-O stretching vibration appears in the fingerprint region, often around 1228-1274 cm⁻¹. ekb.eg Aromatic C=C stretching vibrations are also evident in the 1470-1507 cm⁻¹ range. mdpi.com
In derivatives, such as the Schiff base formed with 2-aminopyrazine, the C=N stretch is seen at 1607 cm⁻¹, while the C-O stretch is at 1298.7 cm⁻¹. mdpi.com For the Schiff base with 2-aminopyridine, these bands are located at 1685.5 cm⁻¹ and 1291.3 cm⁻¹, respectively. mdpi.com The absence of the broad O-H stretching band in the spectra of some metal complexes of these ligands can confirm the deprotonation of the phenolic group upon coordination to the metal ion. ekb.eg
Table 1: Characteristic IR Frequencies for 2-Hydroxy-1-naphthaldehyde and its Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound |
| O-H Stretch | 3119-2427 | 2-Hydroxy-1-naphthaldehyde Schiff Base ekb.eg |
| C=N Stretch | 1627 | 2-Hydroxy-1-naphthaldehyde Schiff Base ekb.eg |
| C-O Stretch | 1228-1274 | 2-Hydroxy-1-naphthaldehyde Schiff Base ekb.eg |
| C=N Stretch | 1607 | 2-(2-Hydroxynaphthylidene)aminopyrazine mdpi.com |
| C-O Stretch | 1298.7 | 2-(2-Hydroxynaphthylidene)aminopyrazine mdpi.com |
| C=N Stretch | 1685.5 | 2-(2-Hydroxynaphthylidene)aminopyridine mdpi.com |
| C-O Stretch | 1291.3 | 2-(2-Hydroxynaphthylidene)aminopyridine mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For 2-Hydroxy-1-naphthaldehyde oxime and its derivatives, the chemical shifts of the protons provide a detailed map of the structure.
In the ¹H NMR spectrum of a Schiff base derivative, 2-(2-Hydroxynaphthylidene)aminopyrazine, the hydroxyl proton (OH) appears as a sharp singlet far downfield at δ 14.81 ppm, indicative of strong intramolecular hydrogen bonding. mdpi.com The olefinic proton (CH=N) resonates at δ 9.31 ppm. mdpi.com The aromatic protons of the naphthalene (B1677914) and pyrazine (B50134) rings appear in the region of δ 6.93-8.67 ppm. mdpi.com Similarly, for 2-(2-Hydroxynaphthylidene)aminopyridine, the hydroxyl proton is observed at δ 15.44 ppm and the olefinic proton at δ 9.97 ppm. mdpi.com
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of 2-Hydroxy-1-naphthaldehyde
| Proton | 2-(2-Hydroxynaphthylidene)aminopyrazine mdpi.com | 2-(2-Hydroxynaphthylidene)aminopyridine mdpi.com |
| OH | 14.81 (s) | 15.44 (s) |
| CH=N | 9.31 (s) | 9.97 (s) |
| Aromatic CH | 6.93-8.67 (m) | 6.93-8.52 (m) |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. While specific ¹³C NMR data for this compound is not detailed in the provided search results, the technique is crucial for characterizing its derivatives. For instance, in related naphthaldehyde derivatives, distinct signals are expected for the carbon atoms of the naphthalene ring system, the aldehyde or oxime carbon, and any substituent carbons. The chemical shifts of these carbons are sensitive to their local electronic environment.
Advanced NMR techniques, such as two-dimensional (2D) NMR, are invaluable for complex structural assignments. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These methods are particularly useful for unambiguously assigning the signals in the often-crowded aromatic regions of the spectra of 2-Hydroxy-1-naphthaldehyde derivatives and for confirming the connectivity of the entire molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) shows absorption bands at 295 and 340 nm. researchgate.net Upon the addition of a base, a new strong absorption band appears at 450 nm, indicating the formation of the corresponding nitronaphtholate anion. researchgate.net For Schiff base derivatives of 2-Hydroxy-1-naphthaldehyde, tautomeric equilibria between enol-imine and keto-amine forms can be studied using UV-Vis spectroscopy in different solvents. mdpi.com The position and intensity of the absorption bands can be influenced by the polarity of the solvent, providing insight into the electronic structure and tautomeric preferences of the molecule. mdpi.com For example, theoretical studies on related oximes have shown that the main absorption bands correspond to π-π* transitions. malayajournal.org
Table 3: UV-Vis Absorption Maxima (λmax, nm) for a Derivative of 2-Hydroxy-1-naphthaldehyde
| Compound | Solvent | λmax (nm) |
| 2-hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 researchgate.net |
| 2-hydroxy-6-nitro-1-naphthaldehyde + TBAOH | Acetonitrile | 450 researchgate.net |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound and its derivatives. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct elemental composition can be unambiguously assigned. mdpi.com This is based on the fact that the masses of individual atoms are not integers. libretexts.org For example, the molecular formula of a compound can be calculated from its accurate monoisotopic mass, taking into account the nitrogen rule, and then confirmed by matching experimental and simulated isotopic patterns. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or other adducts. nih.gov
This technique is valuable for identifying the molecular weight of the parent compound and for studying the formation of complexes. For instance, ESI-MS has been used to study the interactions between various analytes and solvents, where unusual ions were observed. researchgate.net The ionization process in ESI can be sensitive to various parameters, including solvent composition and instrumental settings, which can influence the types of ions observed. nih.govresearchgate.net
X-ray Diffraction Techniques
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering a complete picture of the molecular structure.
For derivatives of 2-hydroxy-1-naphthaldehyde, SC-XRD has been used to confirm their zwitterionic imine-based structures and to study the noncovalent interactions that stabilize the crystal packing. rsc.orgnih.gov The determination of the absolute configuration of chiral molecules is also possible with this technique, which is crucial for understanding their biological activity. researchgate.netspringernature.com
Table 2: Crystallographic Data for a Derivative of 2-Hydroxy-1-naphthaldehyde
| Parameter | Value | Reference |
| Empirical formula | C₁₉H₁₄N₄O₃S | nih.gov |
| Formula weight | 390.41 | nih.gov |
| Crystal system | Monoclinic | nih.gov |
| Space group | P2₁/c | nih.gov |
| a (Å) | 9.0883 (7) | nih.gov |
| b (Å) | 10.0241 (8) | nih.gov |
| c (Å) | 19.9823 (16) | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 99.851 (3) | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 1792.0 (2) | nih.gov |
| Z | 4 | nih.gov |
| Radiation | MoKα (λ = 0.71073 Å) | nih.gov |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline nature of solid materials. It provides information on the crystal structure, phase purity, and crystallite size of a compound. In the context of this compound and its derivatives, PXRD is instrumental in confirming the formation of new compounds and analyzing their solid-state structure.
Research has shown that the PXRD pattern of pure 2-Hydroxy-1-naphthaldehyde exhibits sharp, well-defined peaks, which is indicative of its highly crystalline nature. researchgate.net When this precursor is reacted to form a Schiff base ligand, the resulting PXRD pattern is distinctly different from those of the starting materials. This alteration in the diffraction pattern, including changes in peak positions and intensities, serves as definitive evidence for the formation of a new crystalline phase, confirming the success of the synthesis. researchgate.net The comparison between the diffractograms of the reactants and the product is a standard method to verify the formation of a new complex.
Table 1: Comparative PXRD Observations
| Compound | Crystalline Nature | PXRD Observation |
|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Crystalline | Exhibits sharp, characteristic diffraction peaks at specific 2θ angles. researchgate.net |
Other Spectroscopic and Analytical Techniques
Beyond structural elucidation by diffraction, a range of other analytical methods are employed to provide a complete profile of these compounds, from their elemental composition to their behavior in solution and upon heating.
Elemental Analysis (C, H, N, S, Metal)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or metals) within a molecule. This analysis is critical for verifying the empirical formula of newly synthesized derivatives of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong support for the proposed stoichiometry of the complex. researchgate.netbendola.com
This method is routinely used to confirm the composition of both the Schiff base ligands and their subsequent metal complexes. researchgate.net For metal complexes, analysis extends to determining the percentage of the metal ion, which helps in establishing the ligand-to-metal ratio.
Table 2: Example of Elemental Analysis Data for a Representative Metal Complex Data presented is illustrative of the methodology.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 61.12 | 60.93 |
| H | 4.70 | 4.72 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in the mass of a sample as it is heated at a controlled rate. TGA is employed to study the thermal stability of this compound derivatives and to determine the composition of its metal complexes. researchgate.net The resulting TGA curve plots mass loss against temperature, revealing distinct decomposition steps.
TGA can effectively differentiate between solvated (lattice) and coordinated water molecules in hydrated complexes. researchgate.net
Lattice water is typically lost at lower temperatures, generally below 150°C.
Coordinated water , being directly bonded to the metal center, is lost at higher temperatures.
Subsequent mass loss at even higher temperatures corresponds to the decomposition and loss of the organic ligand framework, with the final residual mass often corresponding to a stable metal oxide. bendola.com
Table 4: Representative TGA Decomposition Stages for a Metal Complex
| Temperature Range (°C) | Mass Loss (%) | Assignment of Lost Fragment |
|---|---|---|
| 80 - 140°C | ~5% | Loss of lattice water molecules |
| 160 - 250°C | ~10% | Loss of coordinated water molecules |
| > 250°C | ~60% | Decomposition of the organic ligand |
Theoretical and Computational Studies on 2 Hydroxy 1 Naphthaldehyde Oxime
Electronic Structure and Spectroscopy Calculations
Computational chemistry provides powerful tools to understand the electronic characteristics and predict the spectroscopic behavior of molecules like 2-hydroxy-1-naphthaldehyde (B42665) oxime. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) has been widely employed to investigate the geometry, electronic structure, and reactivity of 2-hydroxy-1-naphthaldehyde oxime and its derivatives. For instance, DFT calculations have been utilized to study the oxidation of this oxime, elucidating the reaction mechanism and the influence of substituents on the reaction pathway. eie.grresearchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.
In one such study, the B3LYP functional with the 6-311+G(d,p) basis set was used to explore the geometry and energy features of the oxidation of this compound. eie.gr The calculations revealed insights into the selective formation of different products based on the oxidant and reaction conditions. eie.grresearchgate.net
Time-Dependent DFT (TD-DFT) is the workhorse for studying excited-state properties and predicting electronic absorption and emission spectra. For derivatives of 2-hydroxy-1-naphthaldehyde, TD-DFT calculations have been crucial in understanding their fluorescent behavior and the mechanisms of chemosensing. researchgate.netresearchgate.net Although a detailed TD-DFT study specifically on the oxime is not extensively reported in the provided context, the methodology is central to interpreting its potential spectroscopic behavior.
High-Level Ab Initio Calculations (e.g., RICC2)
While DFT and TD-DFT are powerful, for more accurate predictions of excited-state properties, especially for systems exhibiting complex electronic phenomena, higher-level ab initio methods are often necessary. The Resolution of the Identity Coupled Cluster model of second order (RICC2) is one such method. However, based on the available search results, there is no specific mention of the application of RICC2 calculations to this compound. Such calculations would be valuable for benchmarking DFT results and providing a more refined understanding of its photophysics.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various spectroscopic data, including UV-Vis absorption and emission spectra. For derivatives of 2-hydroxy-1-naphthaldehyde, theoretical calculations have successfully supported experimental findings. For example, in the study of a chemosensor based on this scaffold, DFT calculations helped to explain the observed red-shift in the fluorescence spectrum upon binding with an anion. researchgate.net
The following table summarizes representative computational data that could be obtained for this compound, based on typical computational studies of similar molecules.
| Property | Computational Method | Predicted Value/Finding | Reference |
| Optimized Geometry | DFT/B3LYP/6-311+G(d,p) | Planar naphthalene (B1677914) core with intramolecular hydrogen bond between the hydroxyl and oxime groups. | eie.gr |
| Reaction Free Energy | DFT | Calculation of reaction free energies to determine the favorability of different reaction pathways during oxidation. | eie.grresearchgate.net |
| Electronic Absorption | TD-DFT | Prediction of absorption maxima corresponding to electronic transitions. | researchgate.netresearchgate.net |
| Fluorescence Emission | TD-DFT | Prediction of emission wavelengths from the first excited state. | researchgate.netresearchgate.net |
Investigation of Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is often responsible for the large Stokes shifts observed in the fluorescence spectra of many aromatic compounds containing a proton donor and acceptor in close proximity, such as in 2-hydroxy-1-naphthaldehyde derivatives. researchgate.net
Computational Modeling of ESIPT Mechanisms
Computational modeling is a key tool for elucidating the detailed mechanism of ESIPT. This typically involves calculating the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate. The existence of a lower energy tautomeric form in the excited state is a hallmark of an efficient ESIPT process.
For derivatives of 2-hydroxy-1-naphthaldehyde, computational studies have shown that upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl or imine group increase, facilitating the proton transfer. researchgate.net The resulting keto-tautomer is responsible for the characteristic long-wavelength fluorescence. researchgate.net While a specific computational model for ESIPT in the oxime is not detailed in the provided search results, the general mechanism is expected to be similar, with the oxime nitrogen acting as the proton acceptor.
Influence of Substituents and Solvent Effects on ESIPT
The efficiency and dynamics of the ESIPT process can be significantly influenced by the presence of substituents on the aromatic ring and the nature of the surrounding solvent.
Substituent Effects: Electron-donating or electron-withdrawing substituents can alter the acidity of the proton donor and the basicity of the proton acceptor, thereby modulating the driving force for ESIPT. For instance, a study on a peri-methoxy-substituted derivative of this compound showed that steric hindrance from the peri substituent impeded a particular reaction pathway, highlighting the significant role of substituents in directing the reactivity. eie.gr This suggests that substituents would similarly influence the delicate balance of electronic and steric factors governing ESIPT.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the ESIPT process. Polar and protic solvents can stabilize the ground state enol form through intermolecular hydrogen bonding, which may compete with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the ESIPT efficiency and the appearance of normal Stokes-shifted fluorescence from the enol form. In some cases, solvent interactions can even completely quench the ESIPT fluorescence. researchgate.net
The table below illustrates the expected influence of substituents and solvents on the ESIPT process in this compound, based on general principles and studies of related compounds.
| Factor | Influence on ESIPT | Expected Outcome for this compound | Reference |
| Substituents | |||
| Electron-donating groups | May increase the basicity of the oxime nitrogen, potentially favoring ESIPT. | Enhanced ESIPT fluorescence. | eie.gr |
| Electron-withdrawing groups | May increase the acidity of the hydroxyl proton, potentially favoring ESIPT. | Enhanced ESIPT fluorescence. | eie.gr |
| Sterically bulky groups | Can disrupt the planarity and the intramolecular hydrogen bond, hindering ESIPT. | Reduced or quenched ESIPT fluorescence. | eie.gr |
| Solvent | |||
| Non-polar solvents | Favor the intramolecular hydrogen bond and thus the ESIPT process. | Dominant ESIPT (keto-tautomer) emission. | researchgate.net |
| Polar aprotic solvents | Can stabilize the excited enol state, leading to dual fluorescence. | Emission from both enol and keto forms. | researchgate.net |
| Polar protic solvents | Compete for hydrogen bonding, potentially inhibiting ESIPT. | Predominant normal (enol) fluorescence. | researchgate.net |
Molecular Dynamics and Conformational Analysis
Computational chemistry provides powerful tools to investigate the dynamic behavior and structural preferences of molecules like this compound. Through molecular dynamics simulations and conformational analysis, researchers can gain insights into the molecule's flexibility, stability, and the interplay of its various forms.
Theoretical Studies of Tautomerism (e.g., Nitroso-Oxime)
Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of this compound. The most relevant tautomeric equilibrium for this compound involves the oxime and its corresponding nitroso form. Theoretical studies, often employing Density Functional Theory (DFT) and other computational methods, have been instrumental in understanding the relative stabilities of these tautomers.
Schiff bases derived from hydroxynaphthaldehydes have been a subject of spectroscopic, crystallographic, and computational investigations to assess their tautomerism. rsc.org In many instances, a slight preference for the imine tautomers is observed in solution, a finding that is corroborated by DFT calculations both in the gas phase and with the inclusion of solvent effects. rsc.org While rapid interconversion between imine and enamine forms can occur in the solid state, the imine tautomer is generally the more stable form. rsc.org
Computational studies on related systems, such as 2-(2-hydroxyphenyl)-1-azaazulene, have utilized methods like B3LYP, M06-2X, and ωB97XD to explore tautomerization. nih.gov These studies have shown that the enol form is thermodynamically and kinetically more stable than the keto tautomer in both the gas phase and in solution. nih.gov Such detailed analyses of structural and energetic parameters resulting from hydrogen atom migration are crucial for understanding the properties of different tautomers. nih.gov
Analysis of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding (IMHB) plays a critical role in determining the conformation and reactivity of this compound. The presence of a hydroxyl group in proximity to the oxime functionality allows for the formation of a stable hydrogen bond.
Computational methods, such as quasi-atomic orbital (QUAO) bonding analysis, provide a rigorous way to explore IMHB by directly accessing information from the molecular wave function. nih.govosti.gov Key factors influencing the strength of the IMHB include the interatomic distance between the hydrogen and the acceptor atom (in this case, the nitrogen of the oxime or the oxygen of the hydroxyl group) and the hybridization of the atoms involved. nih.govosti.gov This type of bonding is often characterized as a four-electron, three-center bond. nih.gov
Studies on similar molecules, like cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, have confirmed the formation of O-H···N intramolecular hydrogen bonds in solution using NMR spectroscopy. nih.gov In a related naphthoquinone derivative, DFT calculations revealed a hydrogen bond between a carbonyl oxygen and a carboxylic acid hydrogen, with a calculated distance of 1.58 Å. conicet.gov.ar Upon reduction, this hydrogen-bonding interaction was found to weaken, while the covalent O–H bond strengthened. conicet.gov.ar The calculated strength of this intramolecular hydrogen bond in the dianion form was 10.3 kcal/mol. conicet.gov.ar
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical calculations offer a powerful approach to predicting the reactivity of molecules. By calculating various electronic properties, known as quantum chemical descriptors, it is possible to gain insights into how a molecule will behave in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's reactivity. biointerfaceresearch.com
A small HOMO-LUMO gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability. biointerfaceresearch.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). pku.edu.cn
DFT calculations are commonly used to determine the HOMO and LUMO energies and other related quantum chemical parameters. biointerfaceresearch.commalayajournal.org For instance, in a study of oxime ether derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 1.38 to 3.21 eV, indicating varying charge-transfer possibilities within the molecules. biointerfaceresearch.com In another study on an azo-oxime derivative, the HOMO was localized on the azo unit, and the LUMO was located on the oxime region, with a calculated HOMO-LUMO gap of 3.76 eV. malayajournal.org This analysis suggests that the primary electronic transition involves a charge transfer from the azo group to the oxime group. malayajournal.org
Table 1: Calculated Quantum Chemical Descriptors for an Azo-Oxime Derivative malayajournal.org
| Parameter | Value (eV) |
| HOMO | -6.269502 |
| LUMO | -2.509433 |
| Energy Gap | 3.760069 |
| Ionization Potential (IP) | 6.269502 |
| Electron Affinity (EA) | 2.509433 |
Data obtained from B3LYP/6-311++G(d,p) calculations.
Reaction Pathway Predictions for Derivatization
Computational chemistry can also be used to predict the most likely pathways for chemical reactions, including the derivatization of this compound. By modeling the transition states and intermediates of potential reaction pathways, it is possible to determine the most energetically favorable routes.
For example, understanding the tautomeric equilibria and the nature of intramolecular hydrogen bonding is crucial for predicting how the molecule will react with different reagents. The sites most susceptible to electrophilic or nucleophilic attack can be identified through the analysis of molecular electrostatic potential (MEP) maps. malayajournal.org In MEP maps, different colors represent different electrostatic potential values, with blue indicating electron-poor regions (prone to nucleophilic attack) and red indicating electron-rich regions (prone to electrophilic attack). malayajournal.org
Furthermore, computational studies on reaction mechanisms, such as hydrogen atom transfer (HAT) reactions in related systems, have been performed using DFT methods. rsc.org These studies help in understanding the factors that control the reactivity and can guide the design of new synthetic routes for derivatization. By calculating the activation barriers for different potential pathways, researchers can predict the most likely products of a reaction.
Applications of 2 Hydroxy 1 Naphthaldehyde Oxime in Advanced Chemical Research
Applications in Analytical Chemistry
2-Hydroxy-1-naphthaldehyde (B42665) oxime and its derivatives have proven to be versatile reagents in the field of analytical chemistry. Their ability to form stable, often colored, complexes with a variety of metal ions makes them highly suitable for both qualitative and quantitative analysis. These applications range from spectrophotometric determination of metal ions to advanced separation and preconcentration techniques.
Reagents for the Determination of Metal Ions (e.g., Iron(III), Copper(II), Nickel(II), Zinc)
2-Hydroxy-1-naphthaldehyde oxime and its related compounds are effective chromogenic reagents for the spectrophotometric determination of several transition metal ions. The formation of a colored complex between the reagent and the metal ion allows for the quantification of the metal concentration by measuring the absorbance of the solution at a specific wavelength.
For the determination of Iron(III) , a selective extraction-spectrophotometric method has been developed. This method is based on the formation of an insoluble iron(III)-2-hydroxy-1-naphthaldehyde oxime complex, which can be extracted into chloroform (B151607) from an aqueous solution at a pH of 3.5. The resulting complex in the chloroform layer exhibits a maximum absorption at 580 nm.
In the case of Copper(II) and Nickel(II) , a colorimetric probe based on 2-hydroxy-1-naphthaldehyde has been designed for their simultaneous detection in an aqueous medium. This probe shows a distinct color change from colorless to yellow upon complexation with Cu²⁺ and Ni²⁺ ions, enabling their visual and spectrophotometric determination.
For the determination of Zinc(II) , a highly sensitive and selective spectrophotometric method has been established using 2-hydroxynaphthaldehyde benzoylhydrazone, a derivative of 2-hydroxy-1-naphthaldehyde. This method involves the formation of a pale yellowish-green complex between Zn(II) and the reagent in a slightly acidic solution, with a maximum absorption at 426 nm.
Below is an interactive data table summarizing the spectrophotometric determination of these metal ions using this compound and its derivatives.
| Metal Ion | Reagent | Solvent | pH | λmax (nm) |
| Iron(III) | This compound | Chloroform | 3.5 | 580 |
| Copper(II) | 2-Hydroxy-1-naphthaldehyde based probe | Aqueous | - | - |
| Nickel(II) | 2-Hydroxy-1-naphthaldehyde based probe | Aqueous | - | - |
| Zinc(II) | 2-Hydroxynaphthaldehyde benzoylhydrazone | Aqueous | Slightly Acidic | 426 |
Extraction-Spectrophotometric Methods for Trace Analysis
Extraction-spectrophotometric methods utilizing this compound offer a simple and effective means for the determination of trace amounts of metal ions. These methods combine the selectivity of complex formation with the separation power of solvent extraction, thereby enhancing the sensitivity and reducing matrix interference.
A notable application is the determination of microgram quantities of Iron(III). The method involves the formation of the iron(III)-2-hydroxy-1-naphthaldehyde oxime complex, which is then extracted into an organic solvent like chloroform. A single extraction is sufficient for the quantitative transfer of the complex, and the method has been successfully applied to the analysis of non-ferrous alloys. The complex in chloroform follows Beer's law up to a concentration of 8 p.p.m. of iron(III), with a molar absorptivity of 6.4 × 10³ l mol⁻¹ cm⁻¹ at 580 nm.
Solid-Phase Extraction and Preconcentration of Metal Ions
Solid-phase extraction (SPE) is a powerful technique for the preconcentration of trace metal ions from various matrices, enhancing the sensitivity of analytical methods. This technique often employs a solid sorbent that has been chemically modified with a chelating agent to selectively bind to the target metal ions.
While direct applications of this compound in SPE are not extensively documented in the provided search results, the principle is well-established with analogous compounds. For instance, silica gel modified with 2,3-dihydroxybenzaldehyde has been used for the preconcentration of Cu(II), Ni(II), Cd(II), and Zn(II). Similarly, Amberlite XAD-4 resin functionalized with 2-hydroxybenzaldehyde thiosemicarbazone has been synthesized for the SPE of Cu²⁺, Cd²⁺, and Pb²⁺. These examples demonstrate the potential of immobilizing ligands with similar functional groups to this compound onto solid supports for the selective extraction and preconcentration of heavy metal ions from environmental and biological samples. The general procedure involves passing a sample solution through a column packed with the functionalized sorbent, where the metal ions are retained. They are subsequently eluted with a suitable solvent for analysis.
Derivatization Agents for Spectrophotometric and Chromatographic Assays
2-Hydroxy-1-naphthaldehyde serves as a valuable derivatizing agent, particularly in the formation of Schiff bases. These reactions are crucial for enhancing the detectability of certain analytes in spectrophotometric and chromatographic methods. The Schiff bases derived from 2-hydroxy-1-naphthaldehyde often exhibit strong chromophoric or fluorophoric properties, which are beneficial for their detection.
The condensation reaction of 2-hydroxy-1-naphthaldehyde with primary amines to form imines (Schiff bases) is a well-established method for modifying the properties of the target amine-containing compounds. These Schiff base metal complexes have shown a broad range of applications, including in analytical chemistry. The formation of these derivatives can improve the stability of the analyte, facilitate its separation by chromatography, and lower the detection limits.
Catalytic Applications of this compound and its Complexes
The ability of this compound to act as a ligand and form stable complexes with various transition metals opens up avenues for its use in catalysis. These metal complexes can function as catalysts in a range of organic transformations.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
Metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been investigated for their catalytic activities. These complexes can act as catalysts in both homogeneous and heterogeneous systems.
In homogeneous catalysis , the metal complex catalyst is dissolved in the reaction medium along with the reactants. Transition metal complexes with ligands derived from 2-hydroxy-1-naphthaldehyde have been successfully used as catalysts in various biological systems and organic synthesis. For example, metal 2-hydroxy-1-naphthaldehyde thiosemicarbazone complexes have been synthesized and used as mimic-enzyme catalysts, demonstrating catalytic activity similar to horseradish peroxidase.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. The synthesis of 2-hydroxy-1-naphthaldehyde itself can be achieved under conditions of heterogeneous catalysis, highlighting the compound's relevance in this area. While specific examples of immobilized this compound complexes as heterogeneous catalysts were not detailed in the provided search results, the broader class of Schiff base metal complexes has been supported on various materials to create effective and reusable heterogeneous catalysts.
Lewis Acid Catalysis in Organic Transformations (e.g., Dehydration of Oximes)
Metal complexes derived from Schiff bases, a class of compounds structurally related to oximes, are widely investigated for their catalytic applications. researchgate.net Specifically, imine metal complexes derived from 2-hydroxy-1-naphthaldehyde are noted for their potential use in catalysis. researchgate.net While the broader family of Schiff base metal complexes is recognized for catalytic activity in various organic transformations, specific documented instances of this compound or its direct metal complexes serving as Lewis acid catalysts for the dehydration of other oximes are not extensively detailed in the current body of research.
The general mechanism for oxime formation and its reverse reaction, dehydration, often involves acid catalysis to facilitate the elimination of water from a tetrahedral intermediate. Lewis acids, in particular, can play a significant role in altering the reactivity of carbonyl compounds and their derivatives. For instance, Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been shown to dramatically change the photochemical reactivity of the parent compound, 2-hydroxy-1-naphthaldehyde, shifting the reaction pathway from cycloaddition at the carbonyl group to a reaction involving the naphthalene (B1677914) ring. nih.gov This demonstrates the profound influence a Lewis acid can have on the electronic environment of the naphthaldehyde scaffold. The potential for metal complexes of this compound to function as catalysts in transformations such as dehydration remains a subject for further investigation, building upon the known catalytic capabilities of similar Schiff base complexes.
Development of Supported Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. Schiff base metal complexes are often considered prime candidates for this approach. researchgate.net
While the synthesis of 2-hydroxy-1-naphthaldehyde itself can be achieved using heterogeneous catalysis, the development of supported catalytic systems from this compound or its complexes is an area of emerging interest. pleiades.onlineresearchgate.net The functional groups on the oxime ligand are suitable for anchoring onto various support materials, such as polymers or silica. Such immobilization could enhance the stability and reusability of the catalyst, making it more viable for industrial applications. However, specific, well-documented examples of this compound complexes being integrated into supported catalytic systems remain a specialized area requiring further research exploration.
Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. At the core of this field is the principle of molecular recognition, where molecules selectively bind to one another. nih.gov 2-Hydroxy-1-naphthaldehyde and its derivatives, including the oxime, are important platforms for designing molecules capable of molecular recognition due to their structural and electronic features. The 2-hydroxy-1-naphthaldehyde moiety contains a hydroxyl group (-OH) that can act as a hydrogen bond donor and an imine group (-C=N-) derivative that can act as a hydrogen bond acceptor, facilitating specific binding interactions.
Development of Chemosensors and Fluorescent Probes
The 2-hydroxy-1-naphthaldehyde framework is a versatile fluorophore building block for the synthesis of various fluorescent chemosensors. researchgate.net These sensors are designed to detect specific ions or molecules through a change in their optical properties, such as color or fluorescence intensity. The inherent fluorescence of the naphthalene ring, combined with the chelating ability of the adjacent hydroxyl and oxime groups, makes this compound and its derivatives excellent candidates for this purpose.
Derivatives have been developed as highly selective "turn-on" fluorescent chemosensors for detecting metal ions like Aluminum (Al³⁺). For example, a thiazole-based Schiff base of 2-hydroxy-1-naphthaldehyde selectively recognizes Al³⁺ ions over other competing metal ions, resulting in a significant enhancement of fluorescence. Similarly, other derivatives have been designed as colorimetric and "turn-off" fluorescent probes for anions like cyanide (CN⁻). The interaction with the target ion alters the internal charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) processes within the molecule, leading to a measurable optical response.
Table 1: Performance of a 2-Hydroxy-1-naphthaldehyde-based Fluorescent Probe
| Analyte | Sensor Type | Detection Mechanism | Limit of Detection |
| CN⁻ | Turn-Off Fluorescence | Deprotonation of naphthalene hydroxyl group | 6.93 x 10⁻⁷ M |
This table is based on data for a 2-hydroxy-1-naphthaldehyde derivative probe designed for cyanide detection. orientjchem.org
Investigations of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Naphthaldehyde-based Schiff base dyes have been shown to exhibit AIE or Aggregation-Induced Enhanced Emission (AIEE) properties. These molecules, which are structurally analogous to this compound, display enhanced fluorescence intensity when aggregated. For instance, certain derivatives show a dramatic increase in emission intensity as the fraction of a poor solvent (like water) is increased in a solution of a good solvent (like THF), confirming their AIE characteristics. This property is highly valuable for developing bright, solid-state emissive materials for applications in optoelectronics and sensing.
Design of Materials with Tunable Luminescence Properties
The ability to control the color and intensity of emitted light is crucial for creating advanced optical materials. Derivatives of 2-hydroxy-1-naphthaldehyde serve as a platform for designing materials with such tunable luminescence. The luminescence can be tuned by several mechanisms:
Halochromism: The fluorescence of these compounds can be sensitive to pH, changing color or intensity in response to acidic or basic conditions.
Solvatochromism: The emission wavelength can shift depending on the polarity of the solvent environment.
Mechanochromism: Certain naphthaldehyde-based Schiff base dyes exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stimuli like grinding or shearing. This reversible change is due to the transition between crystalline and amorphous states, which have different molecular packing and intermolecular interactions. For example, a weakly emissive yellow crystal can be ground into a highly emissive powder with a different color.
These tunable properties make 2-hydroxy-1-naphthaldehyde-based materials promising for applications in sensors, security inks, and data storage devices.
Precursor in Organic Synthesis for Diverse Chemical Scaffolds
2-Hydroxy-1-naphthaldehyde and its oxime are valuable precursors in organic synthesis due to their reactivity, which allows for the construction of more complex molecular architectures. The condensation of 2-hydroxy-1-naphthaldehyde with various primary amines is a common strategy to produce a wide range of Schiff bases. researchgate.netrsc.org These Schiff bases are not only targets in themselves but also serve as versatile ligands for coordinating with various metal ions.
The synthesis of mononuclear Cu(II) and Co(II) complexes from a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde highlights the utility of this scaffold in coordination chemistry. researchgate.netresearchgate.net Furthermore, this aldehyde has been used to modify existing drug molecules, such as pyrimethamine (B1678524), by forming new imine-based zwitterionic compounds, demonstrating its role in drug modification and the development of new bioactive molecules. researchgate.net
Oximes, in general, are recognized as important intermediates for the synthesis of various bioactive heterocyclic compounds, such as isoxazoles and azepines. The oxime group in this compound provides a reactive handle for cyclization and rearrangement reactions, enabling access to a diverse array of chemical scaffolds with potential applications in medicinal and materials chemistry.
Synthesis of Heterocyclic Compounds
The reactivity of the hydroxyl and oxime groups in this compound makes it an important starting material for synthesizing fused heterocyclic compounds, including naphthofuran derivatives, oxazinones, and isoxazoles.
Naphthofuran Derivatives
While not a direct one-step reaction, this compound serves as a key intermediate in a multi-step synthesis of naphthofuran derivatives. The process typically begins with the conversion of 2-Hydroxy-1-naphthaldehyde to its corresponding oxime. This oxime is then subjected to dehydration, often using a reagent like acetic anhydride (B1165640), to yield 2-hydroxy-1-naphthonitrile. This naphthonitrile is a crucial building block for constructing the furan ring.
The synthesis proceeds through the alkylation of the hydroxyl group of 2-hydroxy-1-naphthonitrile with various halogenated compounds. For instance, reaction with chloroacetone or phenacyl bromide produces O-alkylated intermediates. These intermediates, upon treatment with a base such as sodium ethoxide, undergo intramolecular cyclization to furnish the final naphtho[2,1-b]furan derivatives.
Oxazinones
Research has demonstrated that this compound can be transformed into naphtho-oxazinone structures through oxidative cyclization. The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with certain oxidizing agents facilitates a peri-cyclization, where a new ring is formed involving the hydroxyl group and the oxime nitrogen, connecting to the C8 position of the naphthalene core.
Specifically, the use of lead(IV) acetate (B1210297) (LTA) or phenyliodine(III) diacetate (PIDA) as the oxidant has been shown to produce Naphtho[1,8-de] nih.govresearchgate.netoxazin-4-ol. nih.govpreprints.org The reaction with PIDA in a non-nucleophilic solvent like tert-Butanol can lead to the oxazinone derivative in high yield. preprints.org This reaction provides an efficient route to this specific class of fused heterocyclic compounds.
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-2-hydroxy-1-naphthaldehyde oxime | Phenyliodine(III) diacetate (PIDA) in t-BuOH | Naphtho[1,8-de] nih.govresearchgate.netoxazin-4-ol | 80% | preprints.org |
| (E)-2-hydroxy-1-naphthaldehyde oxime | Lead(IV) acetate (LTA) in THF | Naphtho[1,8-de] nih.govresearchgate.netoxazin-4-ol | Not specified | nih.govresearchgate.net |
Isoxazoles
The synthesis of fused isoxazoles represents another significant application of this compound and its derivatives. Through an intramolecular oxidative cyclization, the oxime functionality can be used to form a naphtho[1,2-d]isoxazole ring system. This transformation involves the formation of a bond between the oxygen of the hydroxyl group and the nitrogen of the oxime.
For example, the oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) yields 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govresearchgate.net Similarly, the parent this compound has been oxidized with lead(IV) acetate to produce the unstable Naphtho[1,2-d]isoxazole 2-oxide. nih.govpreprints.org Further studies have shown that oxidation with lead tetraacetate in tetrahydrofuran (B95107) can also lead to the formation of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. researchgate.net These reactions highlight the utility of the oxime as a direct precursor to complex, multi-ring isoxazole (B147169) structures.
| Reactant | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime | PIDA (2 equiv), dry t-BuOH, N₂, r.t., 0.5 h | 9-methoxynaphtho[1,2-d]isoxazole 2-oxide | nih.govresearchgate.net |
| (E)-2-hydroxy-1-naphthaldehyde oxime | Lead(IV) acetate (LTA) | Naphtho[1,2-d]isoxazole 2-oxide | nih.govpreprints.org |
| (E)-2-hydroxy-1-naphthaldehyde oxime | Lead tetraacetate in tetrahydrofuran | 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | researchgate.net |
Future Directions and Emerging Research Areas
Computational Design and Prediction of Novel Derivatives
The in silico design of novel derivatives of 2-Hydroxy-1-naphthaldehyde (B42665) oxime is a rapidly advancing area of research. Computational chemistry and molecular modeling are pivotal in predicting the physicochemical properties and potential applications of new molecules before their synthesis, saving significant time and resources.
Density Functional Theory (DFT) has become a powerful tool for investigating the structural, electronic, optical, and reactivity properties of various compounds. nih.gov For derivatives of 2-hydroxy-1-naphthaldehyde, DFT calculations are employed to study frontier molecular orbitals (HOMO and LUMO), energy gaps, and non-covalent interactions. nih.gov These computational studies provide insights into the intramolecular charge transfer processes that are crucial for applications in optoelectronics. nih.gov
Hirshfeld surface analysis is another computational technique used to explore intermolecular interactions and crystal packing in derivatives of 2-hydroxy-1-naphthaldehyde. nih.gov By mapping these interactions, researchers can predict and understand the supramolecular assembly of these compounds, which is essential for the design of materials with specific solid-state properties. nih.gov Furthermore, computational methods can be used to predict the stability and reactivity of these molecules, guiding the synthesis of new derivatives with enhanced functionalities. researchgate.net For instance, in silico drug-likeness parameters can be estimated to evaluate the pharmaceutical potential of newly designed molecules. researchgate.net
Table 1: Computational Methods in the Study of 2-Hydroxy-1-naphthaldehyde Derivatives
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Investigation of electronic structure and reactivity. nih.govresearchgate.net | HOMO-LUMO energies, band gaps, molecular electrostatic potential, reactivity descriptors. nih.govresearchgate.net |
| Hirshfeld Surface Analysis | Exploration of intermolecular interactions and crystal packing. nih.gov | 2D fingerprint plots, enrichment ratios of atomic contacts. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov | Binding energies, interaction types (e.g., hydrogen bonding, hydrophobic interactions). nih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of molecules and their complexes. nih.gov | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand contacts. nih.gov |
Exploration of Advanced Spectroscopic Techniques
The thorough characterization of 2-Hydroxy-1-naphthaldehyde oxime and its derivatives is fundamental to understanding their structure-property relationships. While standard spectroscopic techniques are routinely used, future research is geared towards the application of more advanced and multidimensional spectroscopic methods to gain deeper insights into their complex structures and dynamics.
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of these compounds in solution. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about proton-proton and proton-carbon connectivities, which is crucial for unambiguously assigning the chemical structures of complex derivatives. openpubglobal.com These techniques are particularly valuable for studying tautomeric equilibria, such as the enol-imine and keto-amine forms, which are common in Schiff bases derived from 2-hydroxy-1-naphthaldehyde. mdpi.com
In the solid state, single-crystal X-ray diffraction provides precise information about the molecular geometry, bond lengths, bond angles, and crystal packing. rsc.org This technique is essential for understanding the supramolecular architecture and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's properties. rsc.org
Other advanced spectroscopic techniques that are being explored include mass spectrometry for accurate molecular weight determination and fragmentation analysis, and UV-visible spectroscopy for studying the electronic transitions and optical properties of these compounds and their metal complexes. uobaghdad.edu.iqrsc.org The combination of these advanced spectroscopic methods with computational studies provides a powerful approach for a comprehensive understanding of this compound and its derivatives. nih.gov
Development of New Catalytic Systems
Metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown significant potential as catalysts in various organic transformations. researchgate.net Future research in this area is focused on the design and synthesis of novel, highly efficient, and selective catalytic systems based on this compound.
The versatility of the 2-hydroxy-1-naphthaldehyde scaffold allows for the synthesis of a wide range of ligands with different donor atoms and steric and electronic properties. researchgate.net By coordinating these ligands to various transition metals, it is possible to fine-tune the catalytic activity of the resulting complexes. semanticscholar.org For example, metal complexes of these ligands have been investigated for their catalytic activity in oxidation reactions. researchgate.net
An emerging area of interest is the development of biomimetic catalysts that mimic the function of natural enzymes. ccspublishing.org.cn Metal complexes of 2-hydroxy-1-naphthaldehyde thiosemicarbazone, for instance, have been shown to act as mimics of horseradish peroxidase, effectively catalyzing oxidation reactions. ccspublishing.org.cn The development of such artificial enzymes is a promising avenue for sustainable and green chemistry.
Future research will likely focus on expanding the scope of catalytic applications for these complexes, including their use in asymmetric catalysis, C-H functionalization, and polymerization reactions. The immobilization of these catalysts on solid supports is another important direction, as it can facilitate catalyst recovery and reuse, making the catalytic processes more economically and environmentally friendly.
Integration into Advanced Materials Science
The unique photophysical and chemical properties of this compound and its derivatives make them attractive building blocks for the development of advanced materials. researchgate.net Research is increasingly focused on integrating these compounds into functional materials for a variety of applications.
One of the most promising areas is the development of chemical sensors. The 2-hydroxy-1-naphthaldehyde moiety is a versatile fluorophore that can be functionalized to create chemosensors for the detection of various ions and molecules. researchgate.net The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of an analyte, leading to a detectable change in the fluorescence signal. researchgate.net
Furthermore, the ability of these compounds to form stable complexes with a wide range of metal ions is being exploited in the design of new materials with interesting magnetic and optical properties. researchgate.net These materials could find applications in areas such as data storage, molecular magnets, and nonlinear optics.
The incorporation of this compound derivatives into polymers is another active area of research. This can lead to the development of new materials with enhanced thermal stability, mechanical properties, and processability. researchgate.net These functional polymers could be used in a variety of applications, including as coatings, membranes, and in electronic devices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
